3-Bromo-5-(4-chlorophenyl)phenol
Description
Properties
IUPAC Name |
3-bromo-5-(4-chlorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHJPBDXYBJRLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Br)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686390 | |
| Record name | 5-Bromo-4'-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-95-2 | |
| Record name | 5-Bromo-4'-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(4-chlorophenyl)phenol typically involves the bromination and chlorination of phenol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at specific positions on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic substitution reactions using bromine and chlorine gas. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(4-chlorophenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The halogen substituents can be reduced under specific conditions.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols.
Substitution: Phenolic derivatives with new functional groups replacing the halogens.
Scientific Research Applications
Chemistry: 3-Bromo-5-(4-chlorophenyl)phenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of halogenated phenols on biological systems. It may also serve as a model compound for investigating the metabolism and toxicity of halogenated aromatic compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including flame retardants, plasticizers, and stabilizers for polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-chlorophenyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The halogen atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
3-Bromo-5-chlorophenol
- CAS : 56962-04-0
- Formula : C₆H₄BrClO
- Molecular Weight : ~207.45 g/mol
- Key Differences: Simpler structure with bromine and chlorine directly substituted on the phenol ring (positions 3 and 5).
3-Bromo-5-(trifluoromethyl)phenol
- CAS : 1025718-84-6
- Formula : C₇H₄BrF₃O
- Molecular Weight : 241.01 g/mol
- Key Differences :
4-Bromo-3-chloro-5-methylphenol
- CAS : 1881290-80-7
- Formula : C₇H₆BrClO
- Molecular Weight : ~221.48 g/mol
- Key Differences: Features a methyl group at position 5 and bromine/chlorine at positions 4 and 3, respectively.
3-Bromo-5-(trifluoromethoxy)phenol
Marine Algae Bromophenols
- Examples: 2-Bromo-4-(hydroxymethyl)phenol 3-Bromo-5-(hydroxymethyl)benzene-1,2-diol
- Key Differences: These natural products often include hydroxyl or hydroxymethyl groups, enhancing water solubility and antioxidant activity. Unlike synthetic halogenated phenols, marine bromophenols exhibit ecological roles, such as UV protection or chemical defense in algae .
Physicochemical and Functional Properties
Molecular Weight and Solubility
- The 4-chlorophenyl group in 3-Bromo-5-(4-chlorophenyl)phenol increases molecular weight (283.55 g/mol) compared to simpler analogs like 3-Bromo-5-chlorophenol (207.45 g/mol). This bulkiness likely reduces aqueous solubility but improves lipid solubility, making it suitable for organic synthesis or material science applications .
Electronic Effects
- The electron-withdrawing nature of the 4-chlorophenyl group (Cl) and bromine atom decreases electron density on the phenol ring, stabilizing the compound against electrophilic substitution. In contrast, methyl or hydroxymethyl groups (e.g., in marine bromophenols) donate electrons, increasing reactivity .
Thermal Stability
- Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups (as in CAS 1025718-84-6 and 1197239-47-6) enhance thermal stability due to strong C-F bonds, whereas 4-chlorophenyl derivatives may decompose at lower temperatures .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Bromo-5-(4-chlorophenyl)phenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of a precursor like 5-(4-chlorophenyl)phenol. A common approach uses N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in an inert solvent (e.g., dichloromethane) at room temperature . Reaction optimization should include monitoring reaction time (via TLC or HPLC) and temperature control to minimize side products. Post-synthesis purification via column chromatography or recrystallization enhances purity. Yield improvements may require adjusting stoichiometric ratios of NBS to precursor (e.g., 1.1:1) and inert atmosphere conditions to prevent oxidation.
Q. How can researchers characterize the purity and structural identity of 3-Bromo-5-(4-chlorophenyl)phenol?
- Methodological Answer : Use a combination of techniques:
- Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns (e.g., bromine at position 3, chlorophenyl at position 5) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 276.55 for C₁₁H₇BrClO) .
- Chromatography : HPLC with UV detection (λ ~270 nm for phenolic absorption) to assess purity (>95%).
Q. What preliminary biological screening assays are suitable for evaluating 3-Bromo-5-(4-chlorophenyl)phenol’s bioactivity?
- Methodological Answer : Start with in vitro assays:
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for targets like tyrosine kinases or cytochrome P450, given the compound’s halogenated aromatic structure .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for 3-Bromo-5-(4-chlorophenyl)phenol be resolved?
- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement . Challenges may arise due to heavy atoms (Br, Cl) causing absorption errors; mitigate with multi-scan corrections. Compare experimental data with computational models (DFT-optimized geometries) to validate bond lengths/angles. For disordered structures, use restraints (ISOR, DELU) during refinement .
Q. What experimental strategies elucidate the mechanism of action of 3-Bromo-5-(4-chlorophenyl)phenol in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to capture binding proteins, followed by LC-MS/MS proteomics .
- Kinetic Studies : Pre-steady-state kinetics to measure binding constants (e.g., K_d via surface plasmon resonance).
- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF-MS to identify active derivatives .
Q. How do halogen substitution patterns (e.g., Br vs. Cl position) influence the compound’s reactivity and bioactivity?
- Methodological Answer : Synthesize analogs (e.g., 3-Chloro-5-(4-bromophenyl)phenol) and compare:
- Reactivity : Measure electrophilic aromatic substitution rates (e.g., nitration) to assess electronic effects .
- Bioactivity : Test analogs in parallel assays (e.g., antimicrobial IC₅₀). QSAR modeling can correlate substituent Hammett constants (σ) with activity trends .
Q. What are the challenges in scaling up the synthesis of 3-Bromo-5-(4-chlorophenyl)phenol for preclinical studies?
- Methodological Answer : Key issues include:
- Byproduct Formation : Optimize reaction scalability using flow chemistry to control exothermic bromination steps.
- Purification : Replace column chromatography with fractional crystallization (solvent screening via Hansen solubility parameters).
- Stability : Assess photodegradation under UV light and implement amber glassware for storage .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in reported biological activity data for 3-Bromo-5-(4-chlorophenyl)phenol?
- Methodological Answer :
- Standardize Assays : Use reference compounds (e.g., chloramphenicol for antimicrobial assays) to normalize inter-lab variability .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA) to identify outliers .
- Solubility Correction : Account for DMSO concentration effects (e.g., ≤1% v/v) to avoid false negatives in cell-based assays .
Q. What computational tools predict the environmental fate and toxicity of 3-Bromo-5-(4-chlorophenyl)phenol?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
